2-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanone
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Overview
Description
2-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanone is a complex organic compound that features a benzimidazole core, a morpholine ring, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or methanol, and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of phosphoinositide 3-kinase β (PI3Kβ), leading to antithrombotic effects.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: A selective inhibitor of PI3Kβ with antithrombotic activity.
Indole Derivatives: Compounds with a similar benzimidazole core that exhibit a wide range of biological activities.
Uniqueness
2-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanone is unique due to its combination of a benzimidazole core, morpholine ring, and thiophene group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22N4O2S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C19H22N4O2S/c20-19-22(8-7-21-9-11-25-12-10-21)15-4-1-2-5-16(15)23(19)14-17(24)18-6-3-13-26-18/h1-6,13,20H,7-12,14H2 |
InChI Key |
CYDJZRPQBBRNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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